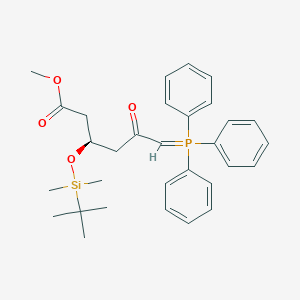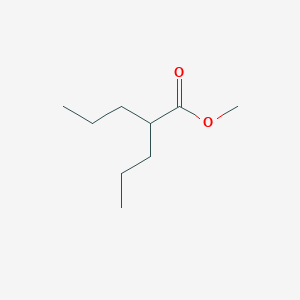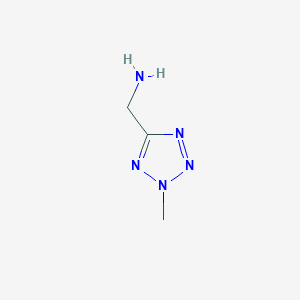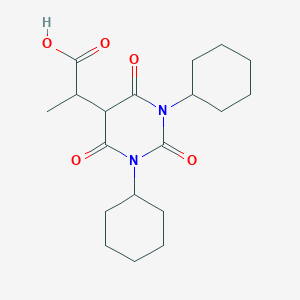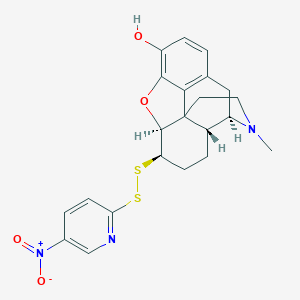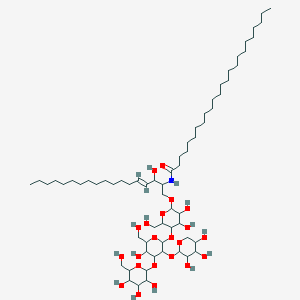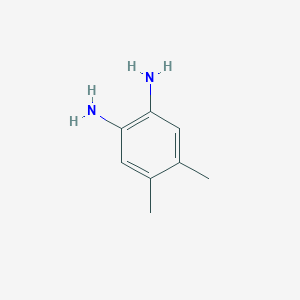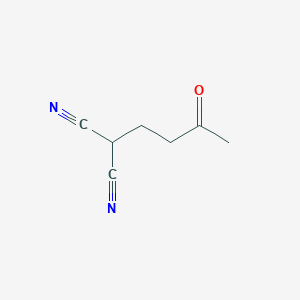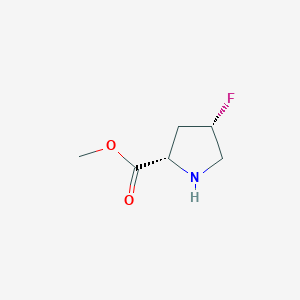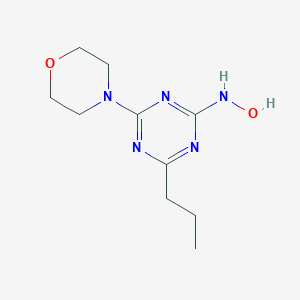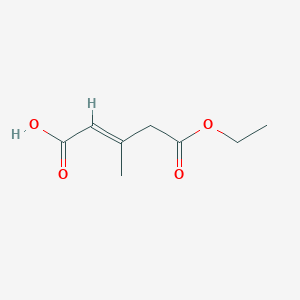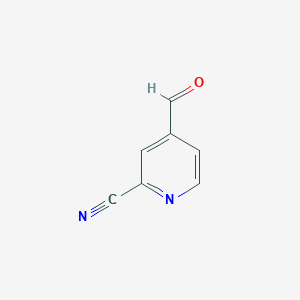
4-Formylpyridine-2-carbonitrile
Description
4-Formylpyridine-2-carbonitrile is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further modified with a formyl group (an aldehyde functional group) and a carbonitrile group (a nitrile functional group), which are attached at specific positions on the pyridine ring. Although the provided papers do not directly discuss 4-Formylpyridine-2-carbonitrile, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. The first paper discusses an environmentally friendly protocol for synthesizing 2-amino-6-(arylthio)-4-arylpyridine-3,5-dicarbonitrile derivatives. This synthesis involves a three-component condensation of aldehydes, arylthiols, and malononitrile using ZrOCl2·8H2O/NaNH2 as a catalyst in an ionic liquid [bmim]BF4 under ultrasound irradiation at room temperature . This method could potentially be adapted for the synthesis of 4-Formylpyridine-2-carbonitrile by choosing the appropriate aldehyde precursor.
Molecular Structure Analysis
The second paper provides an example of structural analysis through X-ray crystallography, IR, NMR, and electronic spectroscopy for a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds. For 4-Formylpyridine-2-carbonitrile, similar analytical methods would be employed to elucidate its structure.
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions due to their reactive sites. The formyl group in 4-Formylpyridine-2-carbonitrile can undergo nucleophilic addition reactions, while the carbonitrile group can be involved in nucleophilic substitution reactions. Although the papers do not discuss the chemical reactions of 4-Formylpyridine-2-carbonitrile specifically, the reactions of similar pyridine derivatives can provide insights into its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their functional groups. The papers describe the use of spectroscopic techniques to investigate the optical properties of the compounds, such as UV-vis absorption and fluorescence spectroscopy . These properties are important for understanding the behavior of the compound under different conditions and can be used to predict the properties of 4-Formylpyridine-2-carbonitrile. The effects of different solvents on the emission spectra of these compounds are also discussed, which is relevant for understanding the solubility and reactivity of 4-Formylpyridine-2-carbonitrile in various environments .
Scientific Research Applications
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : This research focuses on the synthesis of fluorinated pyridines, including 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and perfluoroalkylpyridines .
- Method : Various methods are presented for the synthesis of these compounds, including the Umemoto reaction and Balts-Schiemann reaction .
- Results : These fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
-
Microwave Assisted Synthesis of 2-Formimidate-3-carbonitrile Derivatives
- Field : Organic Chemistry
- Application : This research involves the synthesis of 2-formimidate-3-carbonitrile derivatives bearing 4H-Pyran and Dihydropyridine moieties .
- Method : The synthesis was achieved via conventional solvothermal and microwave radiation methods. The use of microwave radiation led to the formation of the desired products in a shorter time compared to the conventional method .
- Results : The formation of the 2-formimidate-3-carbonitrile derivatives was confirmed using spectroscopic techniques. The molecular geometry and intermolecular interactions were investigated using single-crystal X-ray diffraction .
-
Synthesis of F 18 Substituted Pyridines
- Field : Radiobiology
- Application : This research involves the synthesis of F 18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
- Method : The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results : The fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
-
Synthesis of Pyrimidine Derivatives
- Field : Organic Chemistry
- Application : This research involves the synthesis of pyrimidine derivatives, which are gaining focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal .
- Method : Various synthetic methods are used for the preparation of these compounds .
- Results : The formation of the pyrimidine derivatives was confirmed using various spectroscopic techniques .
-
Synthesis of 1,2,4-Triazines and 1,2,4-Triazine 4-Oxides
- Field : Organic Chemistry
- Application : This research involves the synthesis of 1,2,4-triazines and 1,2,4-triazine 4-oxides from pyridine-2-carbaldehydes .
- Method : The synthesis involves heterocyclization with iso-nitrosoacetophenone hydrazones, followed by aromatization by the action of oxidants or by dehydration in boiling acetic acid .
- Results : Substituted 3-(pyridin-2-yl)-1,2,4-triazines or 3-(pyridin-2-yl)-1,2,4-triazine 4-oxides were formed .
-
Synthesis of Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives
- Field : Organic Chemistry
- Application : This research involves the synthesis of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which are very important heterocyclic compounds with a wide range of interesting biological activities .
- Method : The synthesis involves a wide array of synthetic work, and the conception of a new modified polycyclic framework based on this core structure .
- Results : These compounds have a huge potential in drug discovery .
properties
IUPAC Name |
4-formylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJMFFPLHLWYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376640 | |
| Record name | 4-formylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylpyridine-2-carbonitrile | |
CAS RN |
131747-70-1 | |
| Record name | 4-Formyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-formylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



